![molecular formula C20H19F3N2O4 B2368216 5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1005051-33-1](/img/structure/B2368216.png)
5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic organic compound that belongs to the class of tetrahydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amidine and a β-dicarbonyl compound.
Introduction of the trifluoromethyl group: This step might involve the use of a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Benzylation of the phenyl group: This can be done using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction might yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-6-phenyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one: Lacks the benzyloxy group.
5-acetyl-6-(4-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in 5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one might confer unique properties such as increased lipophilicity and enhanced biological activity compared to similar compounds.
Properties
IUPAC Name |
5-acetyl-4-hydroxy-6-(4-phenylmethoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c1-12(26)16-17(24-18(27)25-19(16,28)20(21,22)23)14-7-9-15(10-8-14)29-11-13-5-3-2-4-6-13/h2-10,16-17,28H,11H2,1H3,(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDMCJKLBADQIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2368135.png)
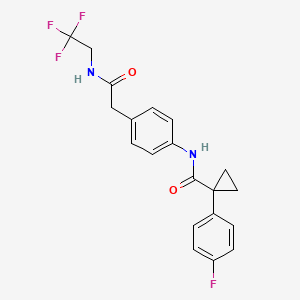
![2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2368137.png)
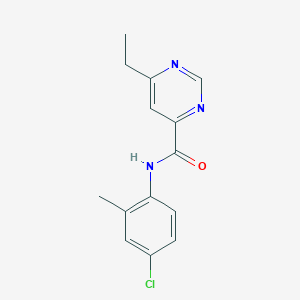
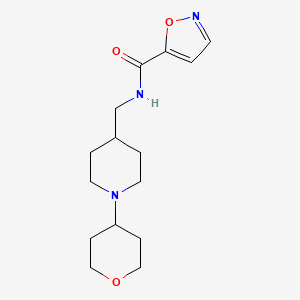
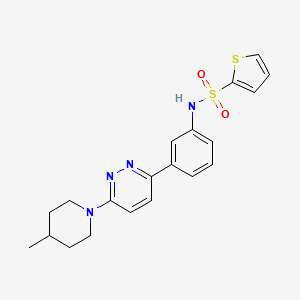
![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)
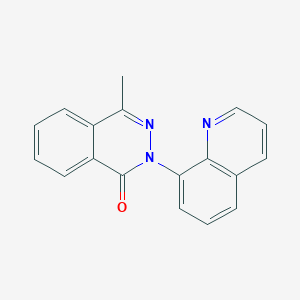
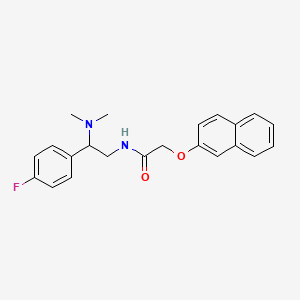
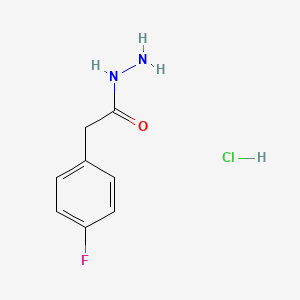
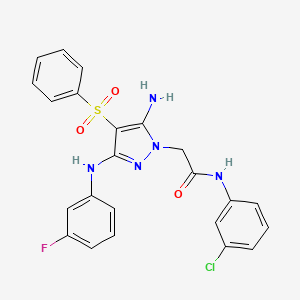
![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)

